![molecular formula C24H28O4 B1679334 Riligustilide CAS No. 89354-45-0](/img/structure/B1679334.png)
Riligustilide
Overview
Description
Riligustilide is a nonsteroidal phytoprogestogen found in Ligusticum chuanxiong . It is a very weak agonist of the progesterone receptor .
Synthesis Analysis
This compound is a kind of phthalide dimer that can be isolated from the radix of Angelica sinensis . It has been subjected to photochemically-promoted dimerization processes under a range of conditions . By such means, varying distributions of the dimeric natural products tokinolides A-C and this compound as well certain related (isomeric) compounds have been obtained .Molecular Structure Analysis
The molecular structure of this compound is determined by X-ray crystallography . It is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis
This compound undergoes photochemically-promoted dimerization processes leading to both [2 + 2] and [4 + 2] cycloadducts . The structures of three of the dimeric natural products tokinolides A-C and this compound as well certain related (isomeric) compounds have been confirmed by single-crystal X-ray analysis .Physical And Chemical Properties Analysis
This compound has a chemical formula of C24H28O4 and a molar mass of 380.484 g·mol−1 .Scientific Research Applications
Metabolic and Molecular Mechanisms in Diabetes Management
- Riligustilide, a dimeric phthalide from Angelica sinensis and Ligusticum chuanxiong, shows potential in managing Type 2 Diabetes Mellitus (T2DM). In T2DM mice, this compound administration significantly lowered hyperglycemia, reduced hyperinsulinemia, and improved glucose intolerance. It activated the PPARγ and insulin signaling pathways, enhancing insulin sensitivity, glucose uptake, and glycogenesis. Furthermore, it upregulated the AMPK-TORC2-FoxO1 axis to decrease gluconeogenesis both in vivo and in vitro, showcasing its promise as a treatment option for T2DM (Qu et al., 2021).
Chemical Synthesis and Biosynthetic Implications
- The synthetic derivation and photochemical dimerization of (Z)-ligustilide have been studied, yielding varying distributions of dimeric natural products like tokinolides and this compound. The outcomes provide insights into biosynthetic pathways and highlight the synthetic versatility and potential of this compound as a bioactive compound (Sheng et al., 2019).
Progesterone-like Activity
- This compound exhibits weak progesterone-like activity, indicating its potential in treating conditions that require progesterone action. This discovery opens up new therapeutic possibilities for utilizing this compound in hormone-related treatments (Lim et al., 2006).
Cytotoxic and Neuroprotective Effects
- This compound has been shown to possess cytotoxic properties against several cancer cell lines, including A549, HCT-8, and HepG2. Additionally, it induces cell cycle arrest and apoptosis in a time-dependent manner in certain cancer cell lines. Its neuroprotective effects against cells injured by glutamate further demonstrate its therapeutic potential in treating neurological disorders and cancer (Gong et al., 2016).
Mechanism of Action
Target of Action
Riligustilide primarily targets the progesterone receptor and renin . It acts as a weak agonist of the progesterone receptor . In the context of renal injury, it has been shown to down-regulate the expression of renin .
Mode of Action
This compound interacts with its targets by binding to them. As a weak agonist of the progesterone receptor, it can initiate a cellular response, albeit at a lower intensity . In renal injury, it down-regulates the expression of renin, thereby reducing its activity .
Biochemical Pathways
It has been shown to influence the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance . By down-regulating renin, this compound can potentially affect this system and its downstream effects .
Result of Action
This compound has been shown to have a protective effect on renal injury. In studies, it significantly alleviated renal injury in different nephrotic models . It was found to decrease the intensity of kidney fibrosis and alleviate symptoms of albuminuria .
properties
IUPAC Name |
(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSOMZQRYGBSKN-DRQJQJQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337087 | |
Record name | Riligustilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89354-45-0 | |
Record name | Riligustilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riligustilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RILIGUSTILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Riligustilide has been shown to interact with the CREB-CBP transcription factor complex, leading to the downregulation of renin expression. [, ] This interaction reduces the activity of the renin-angiotensin system, ultimately contributing to its reno-protective effects. [, ] Additionally, this compound activates PPARγ and the insulin signaling pathway, improving insulin sensitivity and enhancing glucose uptake and glycogenesis. [] It also upregulates the AMPK-TORC2-FoxO1 axis, leading to decreased gluconeogenesis. []
A: this compound is a dimeric phthalide. Its molecular formula is C20H22O4 and its molecular weight is 326.39 g/mol. [, , , ] Detailed spectroscopic data, including 1H and DOSY NMR data, can be found in various publications. [, , ]
A: this compound has been identified as a naturally occurring compound in both fresh and dried rhizomes of Ligusticum porteri, confirming it is not solely a post-harvest product. [, ] It is also found in varying quantities in Ligusticum chuanxiong, commercially known as Rhizoma Chuanxiong. [, , , , ]
A: Studies show that drying methods, such as sun-drying or drying at 60°C, can significantly increase the content of this compound in Ligusticum chuanxiong. [] Similar increases were observed after processing methods like stir-frying. [, ]
A: Research suggests that this compound exhibits potential anti-diabetic effects. In high-fat diet-induced T2DM mice, this compound administration resulted in reduced hyperglycemia, decreased hyperinsulinemia, and improved glucose intolerance. [] These findings suggest this compound could be a promising candidate for T2DM treatment. []
A: Yes, High Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) has been successfully employed to simultaneously analyze and quantify this compound and other constituents in Ligusticum chuanxiong extracts. [, ] This method offers a specific and reliable approach for quality control of herbal medicines. [, ]
A: this compound exhibits a range of pharmacological activities, including reno-protective, [, ] anti-diabetic, [] and potential neuroprotective effects. [] It has shown efficacy in various animal models, including spontaneously hypertensive rats, diabetic nephropathy models, and models of renal injury. [, , ]
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